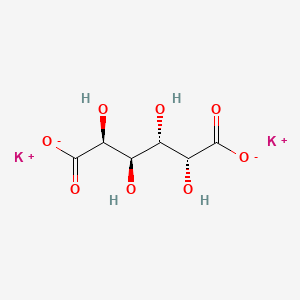
Dipotassium galactarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium galactarate is a chemical compound with the molecular formula C6H8K2O8. It is the dipotassium salt of galactaric acid, also known as mucic acid. Galactaric acid is a dicarboxylic acid derived from the oxidation of galactose, a type of sugar. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium galactarate can be synthesized through the oxidation of galactose or galacturonic acid. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically proceeds under controlled temperature and pH conditions to ensure the complete oxidation of the starting material to galactaric acid, which is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous process using a packed bed plug flow reactor. This method involves the oxidation of sodium galacturonate to disodium galactarate using a heterogeneous gold catalyst under alkaline conditions. The disodium galactarate is then converted to this compound by ion exchange with potassium ions .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium galactarate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other carboxylic acids.
Reduction: It can be reduced to form galactarolactone or other reduced derivatives.
Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and molecular oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Ion exchange resins or solutions of other metal salts can facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidation can yield compounds such as tartaric acid.
Reduction: Reduction can produce galactarolactone.
Substitution: Substitution reactions can result in the formation of salts with different cations, such as sodium galactarate.
Aplicaciones Científicas De Investigación
Dipotassium galactarate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its role in metabolic pathways involving galacturonic acid and its derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
Mecanismo De Acción
The mechanism of action of dipotassium galactarate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it can be metabolized by enzymes such as galactarate dehydratase, which converts it to other intermediates in the galacturonate catabolic pathway. This pathway is important for the breakdown and utilization of galacturonic acid in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Disodium galactarate: Similar to dipotassium galactarate but with sodium ions instead of potassium.
Galactaric acid: The free acid form of this compound.
D-glyceric acid: Another derivative of galacturonic acid with different chemical properties.
Uniqueness
This compound is unique due to its specific potassium ion content, which can influence its solubility and reactivity compared to other salts of galactaric acid. Its potassium ions make it particularly useful in applications where potassium is preferred over other cations .
Propiedades
Número CAS |
84878-11-5 |
|---|---|
Fórmula molecular |
C6H8K2O8 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
dipotassium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;; |
Clave InChI |
ZCTRSOMMTLXYCN-SXKXKJGMSA-L |
SMILES isomérico |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[K+].[K+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


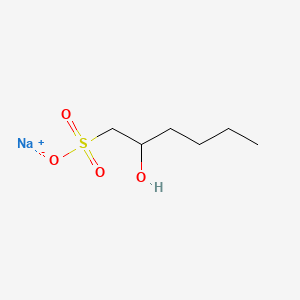
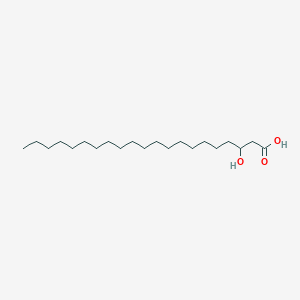

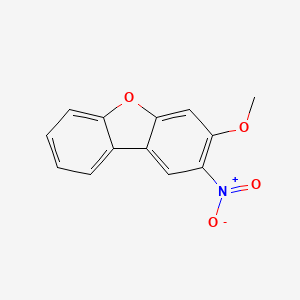
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
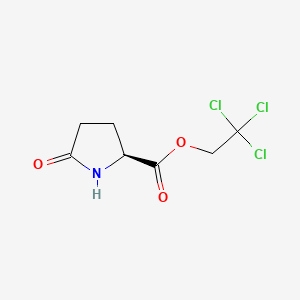

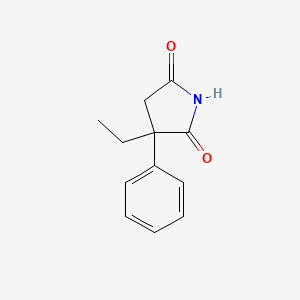
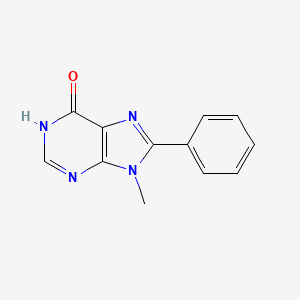
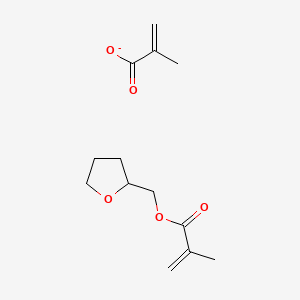


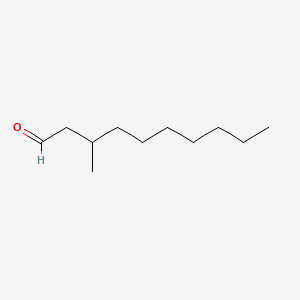
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
